1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide
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Overview
Description
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide is a chemical compound with a complex structure that includes a pyridinium ion, a methyl group, and a sulfanyl group attached to a 4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide typically involves the following steps:
Formation of the Pyridinium Ion: The starting material, 2-methylpyridine, undergoes a quaternization reaction with methyl bromide to form 1-methyl-2-pyridinium bromide.
Introduction of the Sulfanyl Group: The next step involves the reaction of the pyridinium salt with 4-methylbenzyl mercaptan under basic conditions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Compounds with different nucleophiles replacing the bromide ion.
Scientific Research Applications
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, while the sulfanyl group can undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridine
- 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridinium chloride
- 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridinium iodide
Uniqueness
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide is unique due to its specific combination of a pyridinium ion, a methyl group, and a sulfanyl group attached to a 4-methylphenyl moiety
Properties
CAS No. |
77148-71-1 |
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Molecular Formula |
C14H16BrNS |
Molecular Weight |
310.25 g/mol |
IUPAC Name |
1-methyl-2-[(4-methylphenyl)methylsulfanyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C14H16NS.BrH/c1-12-6-8-13(9-7-12)11-16-14-5-3-4-10-15(14)2;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OXPJQXSYFJBDIZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=[N+]2C.[Br-] |
Origin of Product |
United States |
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